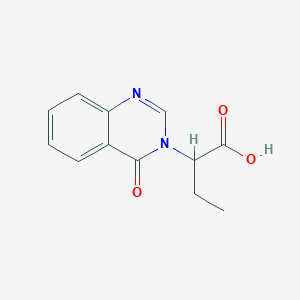

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIZXZUKXBPCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Evolution of Quinazolinone Chemistry in Academic Research

The journey of quinazolinone chemistry began in the late 19th century, with the first synthesis of a 4(3H)-quinazolinone being a notable milestone. Initially, research was primarily academic, focusing on the synthesis and fundamental chemical properties of this bicyclic heterocycle, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wisdomlib.org

A significant turning point that propelled quinazolinones into the pharmaceutical spotlight was the discovery of the potent sedative and hypnotic properties of methaqualone in the 1950s. This discovery catalyzed a surge in research, moving from purely academic exercises to intensive investigations into the pharmacological potential of this class of compounds. ujpronline.com Throughout the latter half of the 20th century, academic and industrial research unveiled a wide spectrum of biological activities associated with quinazolinone derivatives, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties. researchgate.netnih.gov This period saw the development of numerous synthetic methodologies, allowing for extensive structural modifications and the exploration of structure-activity relationships (SAR). ujpronline.com

Significance of the 4 Oxoquinazolinone Scaffold As a Privileged Structure in Bioactive Compound Discovery

The 4-oxoquinazolinone core is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets with high affinity, thereby exhibiting a broad range of pharmacological activities. wisdomlib.org Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and strong interactions with diverse enzymes and receptors.

The versatility of the 4-oxoquinazolinone scaffold is evidenced by the numerous approved drugs that incorporate this moiety. For instance, gefitinib (B1684475) and erlotinib (B232) are potent epidermal growth factor receptor (EGFR) kinase inhibitors used in cancer therapy. The quinazolinone core is crucial for their binding to the ATP pocket of the EGFR kinase domain. Other examples span a wide therapeutic range, underscoring the scaffold's importance. nih.gov

The significance of this scaffold is rooted in several key features:

Versatile Substitution Patterns: The quinazolinone ring system has multiple positions (notably positions 2 and 3) where various substituents can be introduced, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Bioisosteric Replacement: It can act as a bioisostere for other aromatic or heterocyclic systems, enabling the optimization of drug candidates.

Diverse Biological Activities: The scaffold is a key component in compounds exhibiting a remarkable array of biological effects, as detailed in the table below.

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | researchgate.netnih.gov |

| Anti-inflammatory | Immunology/Rheumatology | researchgate.net |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases | wisdomlib.org |

| Anticonvulsant | Neurology | wisdomlib.org |

| Antiviral | Infectious Diseases | nih.gov |

| Analgesic | Pain Management | researchgate.net |

Structural Elucidation and Core Features of 2 4 Oxoquinazolin 3 4h Yl Butanoic Acid

The compound 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a specific derivative that combines the privileged 4-oxoquinazolinone scaffold with a butanoic acid side chain.

Core Structural Components:

4-Oxoquinazolinone Core: This bicyclic system forms the foundation of the molecule. It is composed of a benzene (B151609) ring fused to a 4-pyrimidinone ring. The carbonyl group at position 4 and the nitrogen atoms at positions 1 and 3 are key features for potential biological interactions, such as hydrogen bonding.

Butanoic Acid Side Chain: A butanoic acid group is attached to the nitrogen atom at position 3 (N-3) of the quinazolinone ring. This substituent introduces several important characteristics:

Chiral Center: The attachment point at the second carbon of the butanoic acid chain creates a chiral center, meaning the molecule can exist as two enantiomers (R and S).

Carboxylic Acid Group: The terminal carboxyl group (-COOH) is a key functional group. It is ionizable at physiological pH, which can significantly influence the molecule's solubility, pharmacokinetic profile, and ability to interact with biological targets through ionic bonds or hydrogen bonds.

| Feature | Description |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Core Scaffold | 4-Oxoquinazolinone |

| Key Substituent | Butanoic acid at N-3 position |

| Functional Groups | Ketone, Amide, Carboxylic Acid, Aromatic Ring |

| Chirality | Yes, at C-2 of the butanoic acid chain |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No published studies were identified that performed molecular docking simulations specifically with 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid to predict its interaction with biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis, HOMO-LUMO Energy Profiles)

There are no available research articles detailing quantum chemical calculations such as DFT, NBO analysis, or HOMO-LUMO energy profiles for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search of scientific databases yielded no QSAR models or studies that include this compound as part of the dataset for predicting biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Estimation

No literature is available on the use of molecular dynamics simulations to analyze the conformational behavior or estimate the binding affinity of this compound.

Derivatization Strategies and Novel Analog Design

Synthesis of Amide Derivatives of the Butanoic Acid Moiety

The carboxylic acid group of the butanoic acid moiety is a prime target for derivatization, with amide formation being a common and versatile strategy. The synthesis of amide derivatives of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid can be achieved through several well-established synthetic protocols.

A prevalent method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. sapub.orgluxembourg-bio.com One of the most common approaches is the use of coupling reagents that facilitate amide bond formation under mild conditions. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are frequently employed to promote the reaction and minimize side reactions and racemization. nih.govpeptide.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sapub.orgfishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines, including those that are less nucleophilic, to yield the corresponding amides. sapub.org This method is robust and widely applicable, though it may require protection of other sensitive functional groups within the molecule.

A study on the synthesis of N-substituted acetamide derivatives of 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)acetic acid, a structurally similar compound, successfully employed the acyl chloride method. The researchers first converted the carboxylic acid to its acid chloride using thionyl chloride and then reacted it with various amines to obtain a series of amide derivatives. sapub.org This provides a reliable blueprint for the synthesis of amides from this compound.

The following table summarizes common coupling reagents used for amide bond formation:

| Coupling Reagent | Additive (Optional) | Byproduct | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, HOAt | Dicyclohexylurea (DCU) | Inexpensive, but DCU is often insoluble and can be difficult to remove. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOAt | Water-soluble urea | Byproduct is easily removed by aqueous workup. nih.govpeptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Hexamethylphosphoramide (HMPA) | Highly efficient, but HMPA is a suspected carcinogen. | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Tetramethylurea | Popular and effective reagent. luxembourg-bio.com | |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | Tetramethylurea | Generally provides faster reactions and less racemization than HBTU. luxembourg-bio.com |

Strategies for Conjugation with Other Established Bioactive Scaffolds

The carboxylic acid functionality of this compound serves as a convenient attachment point for conjugation with other bioactive molecules. This approach, often referred to as molecular hybridization, aims to create a single molecule that combines the pharmacological properties of both parent scaffolds, potentially leading to synergistic effects, improved efficacy, or a broader spectrum of activity.

A primary strategy for conjugation involves the formation of an amide bond between the butanoic acid moiety and an amino group present on another bioactive scaffold. rsc.org Many established pharmacophores contain primary or secondary amines that are amenable to this type of coupling. The synthetic methods for amide bond formation described in the previous section, such as the use of coupling reagents like DCC, are directly applicable here. mdpi.com

For instance, amino acids and peptides represent a significant class of bioactive molecules that can be conjugated to the 4-oxoquinazolinone butanoic acid framework. nih.govmdpi.com The resulting conjugates may exhibit altered cell permeability, transport, and distribution properties. mdpi.com The conjugation of bioactive molecules to amino acids or peptides can facilitate their transport across cell membranes. nih.gov

Another approach is to conjugate the quinazolinone butanoic acid with other heterocyclic ring systems known for their biological activities. For example, a study reported the synthesis of quinazolino-peptide derivatives by coupling substituted quinazolinyl-salicylic acids with various amino acid esters. mdpi.com This highlights the feasibility of linking the quinazolinone core, via a suitable linker like the butanoic acid chain, to other pharmacologically relevant structures.

The following table provides examples of bioactive scaffolds that could be conjugated to this compound:

| Bioactive Scaffold Class | Example | Potential Rationale for Conjugation |

| Amino Acids/Peptides | Glycine, Arginine | Improved cell permeability, targeted delivery. nih.govmdpi.com |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen amine derivative | Dual anti-inflammatory activity. |

| Antiviral agents | Amantadine | Combination therapy in a single molecule. |

| Anticancer agents | Doxorubicin (with a free amino group) | Targeted drug delivery to cancer cells. |

Prodrug Design Approaches for Modulating Pharmacokinetic Profiles

Prodrug design is a powerful strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or systemic toxicity. nih.govresearchgate.net The carboxylic acid group of this compound is an ideal handle for the attachment of promoieties that can mask its polarity and ionization, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

A common prodrug approach for carboxylic acids is the formation of esters. nih.govopenmedicinalchemistryjournal.com Esterification of the butanoic acid moiety can significantly increase the lipophilicity of the molecule. mdpi.com This is particularly beneficial for improving oral bioavailability, as increased lipophilicity can enhance absorption across the gastrointestinal tract. nih.gov The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis back to the active carboxylic acid in vivo. Simple alkyl esters or more complex esters containing promoieties that are substrates for specific enzymes can be designed. nih.gov

Amide prodrugs represent another viable strategy. nih.gov Similar to esters, amides can mask the ionizable carboxylic acid group and increase lipophilicity. nih.gov The stability of the amide bond can be modulated by the choice of the amine, allowing for control over the release of the active drug. For example, conjugation with amino acids can lead to prodrugs that are actively transported by peptide transporters in the intestine. mdpi.com

The theoretical design of prodrugs for this compound would involve considering the following principles:

Increased Lipophilicity: Attaching a lipophilic promoiety via an ester or amide linkage to enhance membrane permeability. mdpi.com

Blocking Ionization: Masking the carboxylic acid to prevent ionization at physiological pH, which can hinder absorption. mdpi.com

Enzymatic Cleavage: Designing the promoiety to be cleaved by common enzymes in the body, such as esterases or amidases, to release the active drug. researchgate.net

Targeted Delivery: Incorporating a promoiety that is recognized by specific transporters or enzymes at the desired site of action.

The following table outlines some theoretical prodrug design approaches for this compound:

| Prodrug Linkage | Promoiety Example | Rationale |

| Ester | Ethyl ester | Increased lipophilicity, simple hydrolysis. |

| Ester | Glycolamide ester | To potentially improve aqueous solubility while being susceptible to enzymatic cleavage. |

| Amide | Glycine amide | Potential for active transport via peptide transporters. mdpi.com |

| Amide | N,N-Dimethylglycine amide | May offer a balance of increased stability and eventual cleavage. |

Design and Synthesis of Hybrid Molecules Incorporating the 4-Oxoquinazolinone Butanoic Acid Framework

The concept of hybrid molecules involves the combination of two or more pharmacophoric units into a single chemical entity. nih.gov This approach can lead to compounds with novel mechanisms of action, improved potency, and the ability to overcome drug resistance. The 4-oxoquinazolinone butanoic acid framework is an excellent platform for the design and synthesis of such hybrid molecules.

The butanoic acid side chain can be utilized as a linker to connect the quinazolinone core to other heterocyclic systems. A common synthetic strategy involves the conversion of the carboxylic acid to an intermediate that can be further elaborated. For example, the carboxylic acid can be reacted with hydrazine hydrate to form the corresponding acetohydrazide. researchgate.net This hydrazide can then be reacted with various aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of a wide range of heterocyclic rings, such as oxadiazoles, pyrazoles, and thiazolidinones. nih.gov

A study on the synthesis of novel N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives demonstrated this approach. The researchers synthesized the acetohydrazide and subsequently reacted it with a variety of aromatic aldehydes to produce a library of Schiff base derivatives. researchgate.net This methodology can be directly applied to this compound to generate a diverse set of hybrid molecules.

The design of these hybrid molecules is often guided by the desire to target multiple biological pathways simultaneously. For example, by hybridizing the quinazolinone scaffold with another pharmacophore known to inhibit a different enzyme or receptor, it may be possible to create a dual-acting therapeutic agent. nih.govmdpi.com

The following table presents some potential heterocyclic systems that could be incorporated into a hybrid molecule with the 4-oxoquinazolinone butanoic acid framework:

| Heterocyclic System | Potential Biological Activity | Synthetic Intermediate |

| 1,3,4-Oxadiazole | Antimicrobial, Anti-inflammatory | Acetohydrazide, Schiff base |

| Pyrazole | Anticancer, Anti-inflammatory | Acetohydrazide, diketone |

| Thiazolidinone | Anticonvulsant, Antimicrobial | Schiff base, thioglycolic acid |

| 1,2,4-Triazole | Antifungal, Anticancer | Acetohydrazide, isothiocyanate |

Isolation and Characterization from Natural Sources if Applicable

Identification and Isolation from Fungal Metabolites (e.g., Xylaria species)

The genus Xylaria, known for producing a wide array of bioactive secondary metabolites, has been identified as a source of quinazolinone butanoic acids. Specifically, research on the fungal strain Xylaria sp. FM1005, isolated from the marine soft coral Sinularia densa, has led to the discovery of novel quinazolinone derivatives. Among the compounds isolated from the culture broth of this fungus were 4-(7,8-dihydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid and 4-(8-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid mdpi.comnih.gov. This highlights that in naturally occurring instances within this fungal genus, the butanoic acid side chain is linked to the nitrogen at position 3 of the quinazolinone ring system, rather than the carbon at position 2.

While detailed characterization data for the specific butanoic acid derivatives from Xylaria sp. FM1005 is not extensively published in readily available literature, the characterization of a similar naturally occurring analog, actinoquinazolinone, from the marine bacterium Streptomyces sp. CNQ-617, provides valuable insight into the spectroscopic features of such compounds. Actinoquinazolinone features a 3-hydroxybutanoic acid moiety attached to the quinazolinone core. Its structure was elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Actinoquinazolinone, a Naturally Occurring Analog

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons on the quinazolinone ring, a methoxy group, and protons of the 3-hydroxybutanoic acid side chain. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for the carbonyl carbon of the quinazolinone, aromatic carbons, the methoxy carbon, and carbons of the butanoic acid moiety, including a characteristic signal for the carbon bearing the hydroxyl group. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlations observed between the protons of the butanoic acid side chain and the carbons of the quinazolinone core, confirming the connectivity between the two structural components. |

| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | Provided the exact mass of the molecule, which was used to determine its molecular formula. |

The isolation of these compounds from Xylaria underscores the metabolic diversity within this fungal genus and points to its potential as a source for novel quinazolinone-based natural products mdpi.com.

Advanced Extraction and Purification Methodologies for Naturally Occurring Analogs

The isolation of quinazolinone butanoic acids from fungal cultures involves a multi-step process that begins with extraction, followed by chromatographic purification. The general workflow is designed to separate the target compounds from a complex mixture of other metabolites.

Initially, the fungal culture, either the mycelium or the culture broth, is extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract. This extract contains a wide range of compounds with varying polarities.

Subsequent purification of the crude extract is typically achieved through a series of chromatographic techniques. Column chromatography is a common first step, often employing silica gel or Sephadex LH-20 as the stationary phase. Gradient elution with a mixture of non-polar and polar solvents (e.g., petroleum ether-acetone or chloroform-methanol) allows for the separation of the extract into fractions with decreasing polarity nih.govfrontiersin.org.

The fractions containing the compounds of interest are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC with a C18 column is frequently used, with a mobile phase consisting of a mixture of acetonitrile or methanol and water. This technique allows for the fine separation of closely related compounds, leading to the isolation of pure quinazolinone alkaloids nih.govnih.govmdpi.com. The purity of the isolated compounds is then confirmed by analytical HPLC and their structures are elucidated using spectroscopic methods as described in the previous section.

Table 2: Common Methodologies for Extraction and Purification of Fungal Quinazolinones

| Step | Technique | Description |

|---|---|---|

| 1. Extraction | Solvent Extraction | The fungal biomass or culture broth is extracted with organic solvents like ethyl acetate or methanol to obtain a crude extract. |

| 2. Preliminary Fractionation | Column Chromatography | The crude extract is separated into fractions based on polarity using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents. |

| 3. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions are further purified using reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile/water or methanol/water to isolate the pure compounds. |

Postulation and Elucidation of Biosynthetic Pathways for Natural Quinazolinone Butanoic Acids

The biosynthesis of complex natural products like quinazolinone butanoic acids in fungi is a multi-step process involving a series of enzymatic reactions. The core quinazolinone scaffold is widely believed to be derived from anthranilic acid, a common precursor in the biosynthesis of many alkaloids researchgate.net. The assembly of this core is often catalyzed by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines activate and link amino acid building blocks in a specific sequence.

The butanoic acid side chain is likely synthesized through a separate pathway, either the fatty acid or the polyketide biosynthetic pathway. These pathways utilize acetyl-CoA and malonyl-CoA as building blocks to construct carbon chains.

The key step in the formation of quinazolinone butanoic acids is the linkage of the butanoic acid chain to the quinazolinone core. This is likely mediated by a hybrid NRPS-Polyketide Synthase (PKS) enzyme complex. Such hybrid enzymes are known to integrate amino acid and polyketide biosynthetic pathways to create structurally diverse molecules semanticscholar.orgrsc.org. The NRPS component would be responsible for assembling the quinazolinone core from anthranilic acid and another amino acid, while the PKS component would synthesize the butanoic acid chain. A condensation domain within the hybrid enzyme would then catalyze the attachment of the butanoic acid chain to the nitrogen atom of the quinazolinone ring.

Genomic studies of fungi, including Xylaria species, have revealed the presence of numerous biosynthetic gene clusters (BGCs) that encode for NRPS, PKS, and hybrid NRPS-PKS enzymes nih.govnih.gov. The identification and characterization of the specific BGC responsible for the biosynthesis of quinazolinone butanoic acids in Xylaria would provide definitive evidence for this postulated pathway and the enzymes involved.

Table 3: Postulated Biosynthetic Pathway Components

| Component | Precursor(s) | Key Enzyme(s) | Function |

|---|---|---|---|

| Quinazolinone Core | Anthranilic acid, another amino acid | Non-Ribosomal Peptide Synthetase (NRPS) | Activation and condensation of amino acids to form the heterocyclic ring system. |

| Butanoic Acid Side Chain | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) | Stepwise condensation of two-carbon units to form the four-carbon chain. |

| Ligation | Quinazolinone intermediate, Butanoyl-CoA (or ACP-bound equivalent) | Hybrid NRPS-PKS or a dedicated ligase | Catalyzes the formation of the amide bond between the butanoic acid side chain and the quinazolinone core. |

Future Research Directions and Unexplored Avenues for 2 4 Oxoquinazolin 3 4h Yl Butanoic Acid

Pursuit of Highly Selective and Potent Inhibitors Targeting Specific Molecular Entities

A primary objective in advancing 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid as a therapeutic lead is the development of analogs with high potency and selectivity for specific molecular targets. The broad bioactivity of the quinazolinone class suggests that derivatives of this compound could be tailored to interact with a variety of enzymes and receptors. nih.govmdpi.com

Future work will likely involve systematic structure-activity relationship (SAR) studies. These investigations will explore how modifications to both the quinazolinone ring and the butanoic acid side chain influence binding affinity and specificity. For instance, substitution at various positions on the benzene (B151609) ring of the quinazolinone core can dramatically alter biological activity, a strategy successfully employed in developing potent inhibitors for targets like epidermal growth factor receptor (EGFR) and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govmdpi.comnih.govrsc.org The butanoic acid chain also offers a key point for modification, where changes in length, rigidity, or the introduction of functional groups could enhance interactions with the target's binding pocket.

The rational design of these inhibitors will be guided by the three-dimensional structures of target proteins. nih.gov By understanding the molecular interactions between the compound and its binding site, researchers can design modifications that optimize these interactions, leading to increased potency and selectivity. This approach has been successfully used to develop selective inhibitors for various kinases. nih.gov

Table 1: Strategies for Enhancing Potency and Selectivity

| Strategy | Rationale | Potential Modifications to this compound |

| Structure-Activity Relationship (SAR) Studies | To systematically map the chemical space and identify key structural features for activity. | Substitutions on the quinazolinone ring; alteration of the butanoic acid chain length and functionality. |

| Target-Based Rational Design | To design molecules that fit precisely into the active site of a specific biological target. | Introduction of groups that form specific hydrogen bonds or hydrophobic interactions with target residues. |

| Bioisosteric Replacement | To replace functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. | Replacing the carboxylic acid with other acidic functional groups like tetrazoles. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The quinazolinone scaffold is known for its diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. nih.govnih.govwisdomlib.orgnih.gov This versatility suggests that this compound and its derivatives may interact with a range of biological targets, some of which may be novel.

Future research will focus on screening this compound and its analogs against a wide panel of biological targets to uncover new therapeutic opportunities. High-throughput screening (HTS) campaigns can rapidly assess the activity of a library of compounds against numerous assays, potentially identifying unexpected biological activities.

Recent studies have identified novel targets for quinazolinone derivatives. For example, certain indolequinazoline derivatives have been identified as agonists of the nuclear receptor subfamily 4 group A member 1 (NR4A1), a target for obesity treatment. acs.org This highlights the potential for discovering unprecedented mechanisms of action for this class of compounds.

The exploration of new therapeutic areas is a key future direction. For instance, the anti-inflammatory properties of some quinazolinones could be harnessed to develop treatments for autoimmune diseases. nih.gov Similarly, their reported antiviral and antibacterial activities warrant further investigation in the context of infectious diseases. mdpi.com

Table 2: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Known Quinazolinone Activity | Potential Future Direction |

| Oncology | EGFR, PARP, PI3K inhibition nih.govmdpi.comresearchgate.net | Development of inhibitors for novel cancer targets; combination therapies. |

| Inflammatory Diseases | Anti-inflammatory properties nih.gov | Treatment of rheumatoid arthritis, inflammatory bowel disease. |

| Infectious Diseases | Antiviral, antibacterial, antimalarial mdpi.comwisdomlib.org | Development of new agents to combat drug-resistant pathogens. |

| Neurological Disorders | Anticonvulsant activity wisdomlib.org | Exploration for epilepsy and other CNS disorders. |

| Metabolic Diseases | Agonism of NR4A1 acs.org | Development of novel treatments for obesity and type 2 diabetes. |

Development of Advanced Synthetic Methodologies for the Preparation of Complex Analogs

To fully explore the chemical space around this compound, the development of efficient and versatile synthetic methods is crucial. While classical methods for quinazolinone synthesis exist, modern organic chemistry offers a toolkit of advanced methodologies that can accelerate the generation of diverse and complex analogs. organic-chemistry.org

Future synthetic efforts will likely focus on combinatorial and diversity-oriented synthesis to create large libraries of related compounds for biological screening. psu.edunih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. nih.gov

The use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, has become a powerful tool for the synthesis of complex quinazolinone derivatives. nih.gov These methods allow for the introduction of a wide range of substituents onto the quinazolinone core. Furthermore, there is a growing interest in developing more sustainable, metal-free synthetic routes. organic-chemistry.orgfrontiersin.org

Recent advances in the synthesis of fused quinazolinone systems, which can impart greater rigidity and planarity to the molecule, may also be applied to create novel analogs of the target compound. rsc.org

Table 3: Advanced Synthetic Methodologies for Analog Preparation

| Methodology | Advantages |

| Combinatorial Synthesis | Rapid generation of large libraries of compounds. psu.edu |

| One-Pot Reactions | Increased efficiency, reduced waste, and shorter reaction times. nih.gov |

| Transition-Metal Catalysis | Versatility in introducing a wide range of functional groups. nih.gov |

| Metal-Free Synthesis | More environmentally friendly and avoids potential metal contamination of the final products. frontiersin.org |

| Flow Chemistry | Improved safety, scalability, and reproducibility. |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogs will undoubtedly benefit from these computational tools.

AI and ML algorithms can be used to build predictive models for various properties of the designed molecules. Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of compounds with their biological activity, helping to guide the design of more potent analogs. researchgate.net

Machine learning can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, as well as their potential toxicity. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

In silico methods like molecular docking can predict how a molecule will bind to its target protein, providing insights into the mechanism of action and guiding the design of more effective inhibitors. cardiosomatics.ru Furthermore, deep learning models are being developed to predict the outcome of chemical reactions and even design novel molecules with desired properties from scratch. nih.gov The application of these in silico approaches will accelerate the design-synthesis-test cycle for novel this compound derivatives. mdpi.comresearchgate.net

Table 4: Application of AI and Machine Learning in Drug Design

| AI/ML Application | Purpose |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new compounds based on their chemical structure. researchgate.net |

| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of drug candidates. nih.gov |

| Molecular Docking | Simulate the binding of a molecule to its biological target to understand interactions. cardiosomatics.ru |

| De Novo Drug Design | Generate novel molecular structures with desired properties using generative models. |

| Reaction Prediction | Predict the outcome of chemical reactions to aid in synthesis planning. researchgate.net |

Q & A

Q. Optimization Strategies :

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in coupling steps .

- Solvents : Polar aprotic solvents (DMF, dioxane) favor nucleophilic substitutions .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns .

- 2D NMR (e.g., COSY, HSQC) resolves complex spin systems in the quinazoline ring .

Mass Spectrometry (MS) :

- HRMS validates molecular formula and detects impurities .

HPLC :

- Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target) .

How do structural modifications in the quinazoline ring or butanoic acid moiety influence biological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Quinazoline Modifications :

- Butanoic Acid Chain :

- Lengthening the chain improves solubility but may reduce cellular permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.